1,3-Dioxan-2-one

Polymer chemistry Copolymerization kinetics Ring-opening polymerization

Procure 1,3-Dioxan-2-one (TMC) monomer for ring-opening polymerization of poly(trimethylene carbonate) (PTMC) — a flexible, amorphous polycarbonate that degrades via surface erosion without releasing acidic byproducts, unlike PLA or PCL. PTMC maintains mechanical integrity during gradual resorption, ideal for soft-tissue scaffolds, vascular grafts, and 3D-printed templates requiring rubbery elasticity. TMC copolymers enable temperature-controlled monomer switching for precision multiblock architectures. Choose TMC for next-generation osteoconductive and non-inflammatory biomaterials that outperform conventional polyesters.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 31852-84-3
Cat. No. B034567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-2-one
CAS31852-84-3
Synonyms1,3-carbonyldioxypropane
1,3-dioxan-2-one
trimethylene carbonate
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1COC(=O)OC1
InChIInChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2
InChIKeyYFHICDDUDORKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxan-2-one (Trimethylene Carbonate) for Polymer Synthesis: Monomer Specifications and Procurement Considerations


1,3-Dioxan-2-one (CAS: 31852-84-3), also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate monomer used primarily as a building block for aliphatic polycarbonates via ring-opening polymerization (ROP) [1]. Its polymerization is thermodynamically favored at all temperatures, enabling efficient synthesis of poly(trimethylene carbonate) (PTMC), an amorphous, flexible polymer with a low glass transition temperature [2][3]. For procurement, 1,3-Dioxan-2-one is offered by vendors as a research-grade monomer, often without analytical data, placing responsibility for identity and purity verification on the buyer .

Why 1,3-Dioxan-2-one Cannot Be Replaced by Other Cyclic Esters in Targeted Material Design


While ε-caprolactone (ε-CL), lactide, and other cyclic esters are common ROP monomers, substituting 1,3-Dioxan-2-one (TMC) with these alternatives yields polymers with fundamentally different properties and degradation behaviors. PTMC degrades via surface erosion in vivo without generating acidic byproducts, whereas polyesters like PLA and PCL degrade via bulk hydrolysis, releasing acids that can cause localized inflammation [1][2]. Mechanically, PTMC is highly flexible and rubbery at room temperature, while analogous polyesters are often semicrystalline and stiffer [3]. In copolymerization, TMC exhibits distinct reactivity ratios that alter incorporation rates and sequence distribution compared to lactones [4].

Quantitative Comparative Evidence for 1,3-Dioxan-2-one Against Primary Analogs


Higher Monomer Reactivity Ratio in Copolymerization with ε-Caprolactone

In ROP copolymerization with ε-caprolactone (ε-CL) using samarium(III) acetate at 110 °C for 24 h, 1,3-Dioxan-2-one (TMC) exhibits a higher reactivity ratio than ε-CL, indicating preferential incorporation of TMC into the copolymer chain [1].

Polymer chemistry Copolymerization kinetics Ring-opening polymerization

Higher Anionic Equilibrium Polymerization Conversion Rate Among Six-Membered Cyclic Carbonates

Under anionic equilibrium polymerization conditions, unsubstituted 1,3-Dioxan-2-one achieves the highest final monomer conversion among a series of six-membered cyclic carbonates, indicating superior polymerizability [1].

Anionic polymerization Thermodynamics Monomer conversion

Complete In Vivo Resorption of PTMC Within One Year via Surface Erosion

PTMC homopolymer films implanted subcutaneously in rats exhibited extensive degradation after 3 weeks and total resorption in less than one year, with a fast linear decrease in thickness and mass but no change in molecular weight—a hallmark of surface erosion [1].

Biomaterials In vivo degradation Biodegradable polymers

Low Elastic Modulus Enabling Flexible and Rubber-Like PTMC Materials

PTMC homopolymer exhibits a rubbery character at room temperature with a glass transition temperature of -17 °C [1]. When cross-linked into networks, PTMC-based materials display elastic moduli significantly lower than semicrystalline alternatives [2].

Mechanical properties Biomaterials Polymer physics

Superior Osteoconductivity of PLATMC Compared to Polycaprolactone in 3D-Printed Scaffolds

In a direct comparative study, 3D-printed poly(lactide-co-trimethylene carbonate) (PLATMC) templates exhibited greater wettability, strength, and degradation compared to widely used 3D-printed polycaprolactone (PCL) templates, with superior osteoconductivity and greater areas of new bone formation in a rabbit calvarial defect model [1].

Bone tissue engineering 3D printing Osteoconductivity

Monomer-Specific Polymerization Kinetics Enabling Block Copolymer Design via Temperature Switching

The polymerization rate dependence on temperature differs substantially between six-membered cyclic carbonates and ε-caprolactone, enabling a monomer-specific 'on/off switch' for block copolymer synthesis [1].

Organocatalysis Block copolymers Precision polymer synthesis

Optimal Application Scenarios for 1,3-Dioxan-2-one Based on Comparative Evidence


Biomedical Soft Tissue Scaffolds Requiring Complete, Non-Acidic Resorption

PTMC is indicated for soft tissue engineering scaffolds and temporary implants where complete resorption within one year is required without acidic degradation products that could provoke inflammation. Unlike PLA and PLGA, PTMC degrades via surface erosion, maintaining mechanical integrity longer while gradually thinning, and total resorption occurs in less than one year in vivo [5]. This predictable, non-inflammatory degradation profile makes PTMC superior to bulk-eroding polyesters for applications such as vascular grafts, nerve guides, and subcutaneous implants where minimizing foreign body reaction is critical.

Flexible and Elastic 3D-Printed Biomaterial Templates

PTMC and TMC-containing copolymers are optimal for 3D-printed templates requiring high flexibility and elasticity. With elastic moduli ranging from 1.8 to 5.2 MPa for amorphous networks, PTMC-based materials are 12× to over 250× softer than semicrystalline TMC-CL copolymer networks (61-484 MPa) [5]. This low modulus, combined with the rubbery character of high-molecular-weight PTMC (Tg = -17 °C) [3], enables the fabrication of flexible scaffolds that better match the mechanical properties of soft tissues compared to rigid alternatives like unmodified PCL or PLA.

Bone Tissue Engineering Scaffolds with Enhanced Osteoconductivity

Copolymers incorporating TMC, such as poly(lactide-co-trimethylene carbonate) (PLATMC), are preferred over PCL for bone tissue engineering applications requiring superior osteoconductivity. In a direct comparative study, 3D-printed PLATMC templates exhibited greater wettability, strength, and degradation than PCL templates, with significantly greater areas of new bone formation and contact osteogenesis on the implant surface in a rabbit calvarial defect model [5]. This evidence supports procurement of TMC monomer for developing next-generation osteoconductive scaffolds where PCL alone proves insufficient.

Precision Multiblock Copolymer Synthesis via Organocatalytic ROP

Six-membered cyclic carbonates including 1,3-Dioxan-2-one enable precision synthesis of multiblock copolymers through temperature-controlled monomer switching. The apparent rate constant ratio of carbonate to lactone polymerization changes dramatically with temperature—from approximately 400 at -40 °C to 50 at 30 °C and 10 at 100 °C [5]. This differential temperature dependence allows sequential block formation without intermediate purification, making TMC essential for researchers synthesizing well-defined polyester-polycarbonate multiblock copolymers with controlled segment lengths and narrow dispersity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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